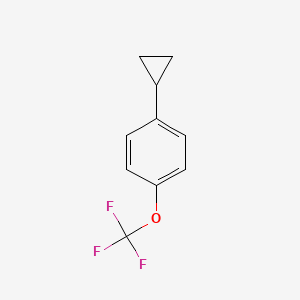
1-Cyclopropyl-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize the cyclopropyl group to form carboxylic acids.
Reduction: Hydrogenation using palladium on carbon can reduce the benzene ring to a cyclohexane derivative.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.
科学研究应用
1-Cyclopropyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl group can interact with hydrophobic pockets in proteins, influencing their activity and function .
相似化合物的比较
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a bromine atom instead of a cyclopropyl group.
1-Cyclopropyl-4-(methoxy)benzene: Similar but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: 1-Cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
属性
分子式 |
C10H9F3O |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
1-cyclopropyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI 键 |
YRUXGTUSSOFBHD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















